molecular formula C8H9BrO2 B169422 4-Bromo-2-(2-hydroxyethyl)phenol CAS No. 198277-06-4

4-Bromo-2-(2-hydroxyethyl)phenol

Cat. No. B169422
M. Wt: 217.06 g/mol
InChI Key: RICVPANHDBWIBW-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-hydroxyethyl)phenol is a chemical compound with the CAS number 198277-06-4 . It has a molecular weight of 217.06 and is typically found in a powder form .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-(2-hydroxyethyl)phenol is 1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Phenols, including 4-Bromo-2-(2-hydroxyethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions of 4-Bromo-2-(2-hydroxyethyl)phenol are not detailed in the search results.


Physical And Chemical Properties Analysis

4-Bromo-2-(2-hydroxyethyl)phenol has a melting point of 63-65°C . It is a powder at room temperature . The density is predicted to be 1.615±0.06 g/cm3 .

Scientific Research Applications

Application in Industrial Microbiology and Biotechnology

Specific Scientific Field

The specific scientific field is Industrial Microbiology and Biotechnology .

Comprehensive and Detailed Summary of the Application

“4-Bromo-2-(2-hydroxyethyl)phenol” is used in the synthesis of 4-substituted-2,3-dihydrobenzofurans . This compound is a key intermediate for synthesizing a melatonin receptor agonist and sodium hydrogen exchange compounds .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the microbial hydroxylation of o-bromophenylacetic acid, which provides 2-bromo-5-hydroxyphenylacetic acid . This enables a route to the key intermediate 4-bromo-2,3-dihydrobenzofuran . Pd-mediated coupling reactions of 4-bromo-2,3-dihydrobenzofuran provide easy access to the 4-substituted-2,3-dihydrobenzofurans .

Thorough Summary of the Results or Outcomes Obtained

The outcome of this process is the successful synthesis of 4-substituted-2,3-dihydrobenzofurans . These compounds are significant in medicinal chemistry programs, particularly in the development of melatonin receptor agonists and sodium hydrogen exchange programs .

In addition, 4-Bromophenol, a type of bromophenol which is structurally similar to “4-Bromo-2-(2-hydroxyethyl)phenol”, is known to be a metabolite in various organisms including mice, rats, and humans . This suggests that “4-Bromo-2-(2-hydroxyethyl)phenol” might also have potential applications in biochemical research or environmental science as a tracer or indicator compound .

Safety And Hazards

The safety information for 4-Bromo-2-(2-hydroxyethyl)phenol includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICVPANHDBWIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617135
Record name 4-Bromo-2-(2-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2-hydroxyethyl)phenol

CAS RN

198277-06-4
Record name 4-Bromo-2-(2-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(5-bromo-2-ethoxyphenyl)-1-ethanol (18.86 g, 81.65 mmol) in 400 mL CH2Cl2 at −78° is added boron tribromide (16.98 mL, 179.6 mmol) dropwise, via syringe. After stirring at −78° for 15 minutes, the solution is warmed to room temperature and stirred for 1 hour. The reaction niuture is then poured into ice water (500 mL), shaken, and separated. The organic phase is wshed with water (1×250 mL) and brine (1×100 mL), dried over MgSO4, and concentrated in vacuo. Chromatography (silica, 2:1 hexane/EtOAc) yields 2-(5-bromo-2-hydroxyphenyl)-1-ethanol.
Name
2-(5-bromo-2-ethoxyphenyl)-1-ethanol
Quantity
18.86 g
Type
reactant
Reaction Step One
Quantity
16.98 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

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